molecular formula C17H12F3NO B3173326 4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline CAS No. 946784-81-2

4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline

Cat. No.: B3173326
CAS No.: 946784-81-2
M. Wt: 303.28 g/mol
InChI Key: KHFRHWPHJGJSTI-UHFFFAOYSA-N
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Description

4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline is an organic compound that features a naphthyloxy group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline typically involves the following steps:

    Naphthyloxy Group Introduction: The naphthyloxy group can be introduced via a nucleophilic substitution reaction where a naphthol reacts with a suitable halide.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Aniline Formation: The final step involves the formation of the aniline core, which can be achieved through various methods including reduction of nitro compounds or amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halides, sulfonates, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The naphthyloxy group may facilitate binding to certain enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Naphthyloxy)-2-methyl aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-(2-Naphthyloxy)-2-chloroaniline: Contains a chloro group instead of a trifluoromethyl group.

Uniqueness

4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability compared to its analogs.

Properties

IUPAC Name

4-naphthalen-2-yloxy-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO/c18-17(19,20)15-10-14(7-8-16(15)21)22-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFRHWPHJGJSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC(=C(C=C3)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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